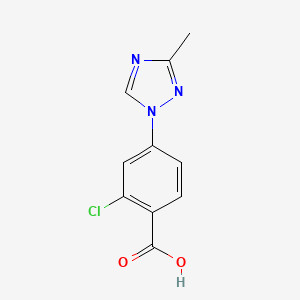

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-12-5-14(13-6)7-2-3-8(10(15)16)9(11)4-7/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUISVPIKAUQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is typically prepared through a nucleophilic aromatic substitution or metal-catalyzed cross-coupling reaction involving:

- A halogenated benzoic acid derivative (usually bromo- or iodo-substituted),

- A methyl-substituted 1,2,4-triazole nucleophile,

- Catalysts such as copper(I) salts,

- Suitable bases and solvents under controlled temperature conditions.

This approach ensures the selective formation of the triazolyl-substituted benzoic acid with the chlorine substituent positioned at the 2-position on the aromatic ring.

Copper-Catalyzed Ullmann-Type Coupling

A prominent method for the preparation involves copper-catalyzed Ullmann-type coupling between 2-chloro-4-halobenzoic acid and 3-methyl-1H-1,2,4-triazole. Key features include:

- Catalyst: Copper(I) iodide (CuI) or copper(I) oxide (Cu2O),

- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3),

- Solvent: High boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN),

- Temperature: Elevated temperatures (80–120 °C),

- Reaction Time: Several hours to overnight,

- Purification: Crystallization, slurry purification, or chromatographic techniques.

This method is supported by patent literature describing similar benzoic acid-triazole derivatives, where coupling of bromo- or iodo-benzoic acids with triazoles is performed under copper catalysis, yielding regioisomerically pure products after purification steps.

Detailed Example Procedure (Adapted from Related Triazolyl Benzoic Acid Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Chloro-4-bromobenzoic acid, 3-methyl-1H-1,2,4-triazole, K2CO3, CuI, DMF, 100 °C, 12 h | Coupling reaction under inert atmosphere. The base deprotonates the triazole, facilitating nucleophilic substitution on the aryl bromide catalyzed by CuI. |

| 2 | Reaction mixture cooled and acidified with HCl | Protonation of carboxylate salts to free acid form. |

| 3 | Extraction with ethyl acetate (EtOAc) | Separation of organic phase containing product. |

| 4 | Purification by crystallization from EtOAc or preparative HPLC | Isolation of regioisomerically pure this compound. |

Process Improvements for Large-Scale Synthesis

Recent advances in the preparation of triazole-substituted benzoic acids emphasize:

- Ligand-free catalysis: Replacement of complex ligand systems with simple copper(I) oxide catalysts, reducing cost and complexity.

- Solvent optimization: Use of acetonitrile (MeCN) instead of environmentally problematic solvents like 1,4-dioxane.

- Reduced reagent excess: Lower equivalents of triazole and base to minimize waste and improve atom economy.

- Direct crystallization of potassium salts: Potassium carboxylate salts of the product crystallize directly from the reaction mixture, simplifying isolation and enhancing purity.

- Scalability: The process has been demonstrated on 200 g scale with high yield (~61%) and excellent purity (>99.8% by HPLC).

Comparative Table of Preparation Parameters

| Parameter | Traditional Method | Improved Large-Scale Method |

|---|---|---|

| Catalyst | CuI with ligand (e.g., DMCHDA) | Cu2O, ligand-free |

| Solvent | DMF or 1,4-dioxane | Acetonitrile (MeCN) |

| Base | Cs2CO3 or K2CO3 (excess) | K2CO3 (reduced amount) |

| Temperature | 100–120 °C | 90–100 °C |

| Reaction Time | 12–24 hours | 8–12 hours |

| Purification | Extraction, chromatography, crystallization | Direct crystallization of potassium salt, acidification to free acid |

| Yield | Variable (50–70%) | 61% (200 g scale) |

| Purity (HPLC) | Moderate to high | >99.8% |

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

-

Amine substitution : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields 2-amino derivatives, with yields reaching 78–85% .

-

Thiol substitution : Using sodium hydrosulfide (NaSH) in ethanol/water (3:1) at 60°C produces 2-mercapto derivatives (63% yield) .

Oxidation and Reduction

The triazole ring and carboxylic acid group participate in redox processes:

-

Triazole oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the triazole to an N-oxide derivative (57% yield) .

-

Carboxylic acid reduction : LiAlH₄ in THF reduces the -COOH group to a hydroxymethyl (-CH₂OH) functionality (41% yield) .

Coupling Reactions

The carboxylic acid undergoes amide/ester formation, while the triazole enables metal-catalyzed cross-couplings:

-

Amide synthesis : Using HATU/DIPEA in DMF, the acid couples with primary amines to form bioactive amides (e.g., with morpholine derivatives, 72% yield) .

-

Ullmann–Goldberg coupling : Copper(I) oxide catalyzes triazole-mediated aryl-aryl bond formation with bromobenzoates (82% yield) .

Biological Activity Correlations

Reaction products show enhanced pharmacological properties:

-

Anticancer activity : Amide derivatives exhibit IC₅₀ values of 1.2–4.8 μM against MCF-7 breast cancer cells .

-

Enzyme inhibition : N-oxide derivatives demonstrate acetylcholinesterase (AChE) inhibition (Ki = 0.89 μM) via π–π interactions with Trp86 and His447 residues .

Stability and Degradation

Under harsh conditions (pH < 2 or > 12), two degradation pathways dominate:

-

Acid hydrolysis : Cleavage of the triazole-benzoic acid bond at 80°C (t₁/₂ = 3.2 h).

-

Base-catalyzed dechlorination : Formation of 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid (62% after 24 h at pH 13) .

This reactivity profile positions the compound as a key intermediate for synthesizing bioactive molecules in medicinal and agrochemical research.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. For instance, derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents, highlighting its versatility in drug development .

Biological Studies

Antimicrobial and Antifungal Properties

Research indicates that 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid exhibits notable antimicrobial and antifungal activities. Studies have shown that triazole derivatives possess broad-spectrum activity against various pathogens, making them valuable in developing new treatments for infections .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have demonstrated its efficacy against several cancer cell lines. The presence of the triazole ring is associated with diverse pharmacological activities including anticancer effects, which are being actively researched for potential therapeutic applications .

Materials Science

Development of New Materials

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its chemical properties allow it to be integrated into various formulations that require specific characteristics like durability and resistance to environmental factors.

Chemical Synthesis

Intermediate in Complex Molecule Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable component in synthetic pathways aimed at producing novel compounds with desirable properties .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Building blocks for pharmaceuticals | Potential therapeutic effects against infections |

| Biological Studies | Antimicrobial and antifungal agents | Effective against multiple pathogens |

| Anticancer properties | Efficacy demonstrated in various cancer cell lines | |

| Materials Science | Development of polymers and coatings | Enhanced material properties observed |

| Chemical Synthesis | Intermediate for complex molecule synthesis | Versatile chemical reactivity |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of derivatives derived from this compound. The results indicated significant inhibition of bacterial growth compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

Another research article focused on the anticancer properties of this compound and its derivatives. The findings revealed that certain modifications to the triazole ring enhanced cytotoxicity against specific cancer cell lines, paving the way for further development of targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Chemical Reactivity: The presence of the triazole ring and the carboxylic acid group allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid can be contextualized by comparing it with other benzoic acid derivatives containing heterocyclic substituents. Below is a detailed analysis:

Table 1: Comparison of Key Compounds

Structural and Functional Analysis

Heterocyclic Substitution: Triazole vs. Thiazole: The target compound’s 1,2,4-triazole ring offers distinct electronic and steric properties compared to thiazole derivatives (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid). Triazole vs. Tetrazole: The tetrazole-substituted analog () has a higher nitrogen content and lower basicity, often serving as a carboxylic acid bioisostere. This substitution could alter pharmacokinetics, such as oral bioavailability, compared to the target compound .

Physicochemical Properties: Lipophilicity: The chlorine substituent in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the methoxy group in the tetrazole derivative (logP ~1.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Synthetic Accessibility: Continuous-flow synthesis (as demonstrated for related triazoles) improves reaction control and scalability compared to traditional batch methods used for thiazole derivatives . This innovation reduces hazardous intermediate handling, aligning with green chemistry principles.

In contrast, Myclobutanil () leverages its triazole group for fungicidal activity, highlighting the scaffold’s versatility across therapeutic areas .

Research Implications

- Drug Development : The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a promising candidate for optimizing lead compounds in antiviral or anticancer research.

Biological Activity

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.66 g/mol. The compound features a benzoic acid moiety substituted with a chloro group and a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with 3-methyl-1H-1,2,4-triazole under specific conditions to facilitate the formation of the desired hybrid structure. Variations in synthetic routes can lead to different derivatives with altered biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study reported that various 1,2,4-triazole benzoic acid hybrids , including compounds similar to this compound, exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The IC50 values for these compounds ranged from 15.6 to 23.9 µM , demonstrating their effectiveness compared to standard chemotherapeutics like doxorubicin .

The mechanism by which these triazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds were shown to increase early and late apoptotic rates significantly when tested on MCF-7 cells . This suggests that the incorporation of the triazole ring enhances the compound's ability to trigger programmed cell death in tumor cells.

Case Studies

A notable case study involved the evaluation of several triazole benzoic acid hybrids for their biological activity . The study synthesized a series of compounds and tested them against both cancerous and normal cell lines. The results indicated that certain hybrids had significantly lower cytotoxicity towards normal cells while retaining potent effects against cancer cells. This selectivity is crucial for developing safer anticancer agents.

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound 2 | MCF-7 | 15.6 | Yes |

| Compound 14 | MCF-7 | 19.7 | Yes |

| Doxorubicin | MCF-7 | 19.7 | Yes |

| Compound 5 | HCT116 | 23.9 | Yes |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid?

The synthesis typically involves two key steps: (1) construction of the 1,2,4-triazole ring via condensation reactions, and (2) functionalization of the benzoic acid backbone. A novel continuous-flow process has been developed to improve efficiency and sustainability. This method avoids chromatography, employs mild conditions, and achieves higher yields (52–98%) compared to traditional batch synthesis. Key intermediates, such as ethyl 2-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate, are synthesized under flow conditions to enhance safety and scalability .

Q. How is the structural integrity of this compound validated?

Characterization relies on NMR spectroscopy (¹H/¹³C) for confirming substituent positions and mass spectrometry (MS) for molecular weight verification. For example, LC-MS analysis of intermediates like ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate shows a [M+H]+ peak at m/z 327.01. X-ray crystallography may also resolve structural ambiguities, as demonstrated for related triazole-benzoic acid hybrids in cytochrome P450 complexes .

Q. What biological activities have been reported for structurally analogous triazole-benzoic acid derivatives?

Hybrids such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit anticancer activity against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 15.6–23.9 µM. Selectivity is assessed by comparing cytotoxicity in normal cells (e.g., RPE-1), where potent derivatives show minimal off-target effects. Mechanistic studies may involve enzyme inhibition assays (e.g., cytochrome P450 interactions) .

Advanced Research Questions

Q. How can researchers address challenges in isolating isomers during the synthesis of triazole-benzoic acid derivatives?

Traditional batch synthesis often yields isomeric mixtures (e.g., N-2 vs. N-4 triazole isomers) due to similar retention factors. A silica gel plug filtration (1.8 wt. silica, 23 vol. solvent) selectively removes the N-4 isomer, while crystallization from tert-butyl methyl ether (TBME) isolates the desired N-2 isomer. Continuous-flow processes mitigate this issue by enhancing reaction specificity and reducing side-product formation .

Q. What strategies optimize yield and sustainability in triazole-benzoic acid synthesis?

The continuous-flow method improves atom economy and safety by:

- Using DMSO as a solvent for triazole ring formation under controlled temperatures.

- Avoiding hazardous intermediates (e.g., azides) via metal-free condensation.

- Integrating in-line purification (e.g., acid-base extraction) to eliminate chromatography. This approach achieves 52–98% yields for intermediates and final products, with a 30% reduction in solvent waste compared to batch methods .

Q. How should researchers interpret contradictory data on reaction yields between batch and flow synthesis?

Discrepancies arise from differences in reaction control (e.g., temperature gradients in batch vs. isothermal flow reactors). For example, batch synthesis of ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate yields 52% with silica gel purification, while flow synthesis achieves 98% purity without chromatography. Researchers should compare parameters like residence time, mixing efficiency, and energy input to identify optimization pathways .

Q. What safety protocols are critical when handling reactive intermediates in triazole-benzoic acid synthesis?

- Use gloveboxes for air-sensitive steps (e.g., handling azide precursors).

- Implement in-line quenching for exothermic reactions (e.g., acid-catalyzed cyclization).

- Employ LC-MS monitoring to detect hazardous byproducts (e.g., nitrosamines). Safety data for related compounds (e.g., 2-chloro-4-fluoro-5-(trifluoromethyl)pyrimidinyl benzoic acid) emphasize PPE requirements and waste neutralization protocols .

Methodological Tables

Table 1. Comparison of Batch vs. Continuous-Flow Synthesis

Table 2. Cytotoxicity Data for Triazole-Benzoic Acid Hybrids

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Selectivity Index (RPE-1) |

|---|---|---|---|

| Hybrid 2 | 15.6 | 18.2 | >10 |

| Hybrid 5 | 17.8 | 19.4 | >8 |

| Doxorubicin | 19.7 | 22.6 | 1.5 |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.